2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol
Description
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Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFFKIOIBVFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is a chlorinated derivative of pyridine with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by an ethoxy group attached to a chloropyridine ring, suggests diverse biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO. The presence of chlorine at the 2-position of the pyridine ring enhances its biological activity compared to similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, particularly Gram-positive bacteria, suggesting that its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Antimicrobial Properties
The compound's antimicrobial efficacy has been documented in several studies. For instance, it has demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 2 on pyridine | Strong antimicrobial properties |
| 6-Chloropyridin-2-ol | Lacks ethoxy group | Limited biological activity |
| 2-[(6-Chloropyridin-2-yl)oxy]ethylamine | Amine group instead of hydroxyl | Different reactivity |
The presence of both a chlorine atom and an ethoxy group in this compound contributes to its distinct chemical and biological characteristics compared to these related compounds.
The compound acts as a ligand, binding to specific receptors or enzymes and modulating their activity. Research suggests that it may inhibit certain enzymes by occupying their active sites, thus affecting various metabolic pathways.
Case Studies
Several case studies have explored the biological applications of this compound:
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various chlorinated pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations (IC values ranging from 0.5 to 5 μM).
- In Vitro Testing : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential as an anti-biofilm agent.
- Therapeutic Applications : Preliminary research has suggested that this compound could serve as a lead candidate for developing new antimicrobial agents due to its favorable pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
